molecular formula C9H18O2 B13313489 4-Hydroxy-2,2,5-trimethylhexanal

4-Hydroxy-2,2,5-trimethylhexanal

Cat. No.: B13313489
M. Wt: 158.24 g/mol
InChI Key: BZOPMKHWCVWRFD-UHFFFAOYSA-N
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Description

4-Hydroxy-2,2,5-trimethylhexanal is an organic compound that belongs to the class of hydroxy aldehydes It is characterized by the presence of a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to a hexane backbone with three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2,2,5-trimethylhexanal can be achieved through several methods. One common approach involves the reduction-oxygenation of corresponding alkadienals. For instance, the reduction of (2E,4E)-2,4-alkadienals with molecular oxygen and triethylsilane in the presence of cobalt(II) porphyrin as a catalyst, followed by treatment with trimethylphosphite, can yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to its production.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2,2,5-trimethylhexanal can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloro group.

Major Products Formed:

    Oxidation: Formation of 4-oxo-2,2,5-trimethylhexanoic acid.

    Reduction: Formation of 4-hydroxy-2,2,5-trimethylhexanol.

    Substitution: Formation of 4-chloro-2,2,5-trimethylhexanal.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,2,5-trimethylhexanal is not well-documented. its effects can be attributed to the presence of reactive functional groups (hydroxyl and aldehyde) that can interact with various molecular targets. These interactions may involve the formation of covalent bonds with nucleophilic sites on biomolecules, leading to potential biological activity .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-2,2,5-trimethylhexanal is unique due to its specific structural arrangement, which includes three methyl groups on the hexane backbone. This structural feature may impart distinct chemical and physical properties compared to other hydroxy aldehydes.

Properties

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

4-hydroxy-2,2,5-trimethylhexanal

InChI

InChI=1S/C9H18O2/c1-7(2)8(11)5-9(3,4)6-10/h6-8,11H,5H2,1-4H3

InChI Key

BZOPMKHWCVWRFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(C)(C)C=O)O

Origin of Product

United States

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